molecular formula C25H23N5O3S B5967730 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B5967730
M. Wt: 473.5 g/mol
InChI Key: WSSNJYDCPFXRTB-WGOQTCKBSA-N
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Description

This compound belongs to the 1,2,4-triazole-based acetohydrazide family, characterized by a triazole core substituted with diphenyl groups at positions 4 and 3. A sulfanyl (-S-) group at position 3 of the triazole is linked to an acetohydrazide moiety, which is further functionalized with an (E)-configured Schiff base derived from 3-ethoxy-4-hydroxybenzaldehyde. Such structural features are associated with diverse applications, including antioxidant, anticancer, and antimicrobial properties, as observed in related triazole derivatives .

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-2-33-22-15-18(13-14-21(22)31)16-26-27-23(32)17-34-25-29-28-24(19-9-5-3-6-10-19)30(25)20-11-7-4-8-12-20/h3-16,31H,2,17H2,1H3,(H,27,32)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSNJYDCPFXRTB-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves multiple steps. Initially, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is S-alkylated using a halogenated acetal and cesium carbonate . The resulting intermediate undergoes acetal deprotection using formic acid (98%) to yield the desired compound

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

    Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to the disruption of their function . The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Hydroxyl Groups : The target compound’s 4-hydroxyl group enables hydrogen bonding, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to purely hydrophobic analogs like .
  • Ethoxy vs.
  • Chlorine Substitution : Chlorine in introduces electron-withdrawing effects, which could modulate electronic distribution and reactivity .

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